molecular formula C24H48N2O2 B8390891 N,N'-Dinonyladipamide

N,N'-Dinonyladipamide

Cat. No. B8390891
M. Wt: 396.6 g/mol
InChI Key: TZDLIPPCVXYNAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Dinonyladipamide is a useful research compound. Its molecular formula is C24H48N2O2 and its molecular weight is 396.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N'-Dinonyladipamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Dinonyladipamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N,N'-Dinonyladipamide

Molecular Formula

C24H48N2O2

Molecular Weight

396.6 g/mol

IUPAC Name

N,N'-di(nonyl)hexanediamide

InChI

InChI=1S/C24H48N2O2/c1-3-5-7-9-11-13-17-21-25-23(27)19-15-16-20-24(28)26-22-18-14-12-10-8-6-4-2/h3-22H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

TZDLIPPCVXYNAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC(=O)CCCCC(=O)NCCCCCCCCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 1 L flask equipped as described as above in Example 1 were added 350.9 grams (2.4 moles) of adipic acid. This acid was heated to 160° C. with agitation until melted. After all of the adipic acid was melted, there were added 28.6 g (0.2 mole) of nonylamine over a period of about 15 minutes. The reaction mixture was held at 170° C. with agitation for an additional 3 hours under nitrogen. The reaction mixture was then gradually poured into 2 L of hot (70° C.) water, with agitation to dissolve the unreacted adipic acid. The mixture was filtered and the wetcake was washed with hot water to obtain a mixture of monoamido adipic acid and N,N1 -dinonyl adipamide. The wetcake was reslurried in a caustic solution (16 g of 50% sodium hydroxide and 200 g of water) whereby the acid dissolved leaving the insoluble N,N'-dinonyl adipamide as an insoluble which was removed by filtration. After drying overnight at 70° C., the amount of dinonyl amido adipamide was found to be 1.78 g (0.0045 mole). This amount of diamide represents a molar selectivity of 4.5% based upon the amine reactant. The alkaline solution was then acidified with an equivalent of sulfuric acid to precipitate the desired monoamido adipic acid which precipitated and was collected by filtration. After drying in an oven overnight at 70° C., the amount of monoamido adipic acid obtained was found to be 49 g (0.1808 mole) having a purity of 99.9% by HPLC. This amount of monoamido adipic acid represents a molar selectivity of 90% based upon the amine reactant. A sample of the acid was subjected to melting point determination which was found to be in the range of 108° C.-110° C. The filtrate containing dissolved adipic acid was cooled to room temperature, whereupon the adipic acid precipitated and was recovered by filtration. The solid collected from this filtration contained mostly adipic acid and a small amount of monoamido adipic acid. After removal of residual water, the adipic acid, containing small amounts of monoamido adipic acid, was ready to be used as starting material for further reaction with an amine. The filtrate obtained from the recovery of the adipic acid contained about 2% adipic acid and was used as the water source to dissolve further unreacted adipic acid from the next batch in the further production of monoamido adipic acid by the reaction of nonylamine with adipic acid.
Quantity
350.9 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
28.6 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
monoamido adipic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
N,N1 -dinonyl adipamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
16 g
Type
reactant
Reaction Step Six
Name
Quantity
200 g
Type
solvent
Reaction Step Seven
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0 (± 1) mol
Type
solvent
Reaction Step Eight

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